molecular formula C10H10O6 B1592086 4-Phenylenediglyoxal dihydrate CAS No. 48160-61-8

4-Phenylenediglyoxal dihydrate

Cat. No.: B1592086
CAS No.: 48160-61-8
M. Wt: 226.18 g/mol
InChI Key: JUVCXDKJAAGFQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenylenediglyoxal dihydrate is an organic compound with the molecular formula C10H10O6. It is a derivative of glyoxal, featuring two glyoxal units attached to a benzene ring. This compound is often used in various chemical research applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Phenylenediglyoxal dihydrate can be synthesized from 1,4-diacetylbenzene. The synthesis involves the oxidation of 1,4-diacetylbenzene using selenium(IV) oxide in the presence of water and 1,4-dioxane as a solvent. The reaction is typically carried out under reflux conditions for about 14 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis from 1,4-diacetylbenzene using selenium(IV) oxide is a common laboratory method that could be scaled up for industrial purposes.

Chemical Reactions Analysis

Types of Reactions

4-Phenylenediglyoxal dihydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the glyoxal units into other functional groups.

    Substitution: The benzene ring allows for electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Selenium(IV) oxide is commonly used as an oxidizing agent.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Electrophilic reagents like halogens can be used for substitution reactions on the benzene ring.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or aldehydes.

Scientific Research Applications

4-Phenylenediglyoxal dihydrate is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Phenylenediglyoxal dihydrate exerts its effects involves its reactivity with various biological molecules. The glyoxal units can form covalent bonds with nucleophilic sites in proteins and nucleic acids, potentially altering their function. This reactivity makes it a useful tool in biochemical research for studying protein and DNA interactions.

Comparison with Similar Compounds

Similar Compounds

    Phenylglyoxal: A simpler compound with one glyoxal unit attached to a benzene ring.

    Benzil: A diketone with two carbonyl groups attached to a benzene ring.

    Glyoxal: The simplest dialdehyde with two aldehyde groups.

Uniqueness

4-Phenylenediglyoxal dihydrate is unique due to its two glyoxal units attached to a benzene ring, providing distinct reactivity and structural properties compared to similar compounds. This makes it particularly valuable in research applications where specific reactivity is required.

Properties

CAS No.

48160-61-8

Molecular Formula

C10H10O6

Molecular Weight

226.18 g/mol

IUPAC Name

1-[4-(2,2-dihydroxyacetyl)phenyl]-2,2-dihydroxyethanone

InChI

InChI=1S/C10H10O6/c11-7(9(13)14)5-1-2-6(4-3-5)8(12)10(15)16/h1-4,9-10,13-16H

InChI Key

JUVCXDKJAAGFQC-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)C=O)C(=O)C=O.O.O

Canonical SMILES

C1=CC(=CC=C1C(=O)C(O)O)C(=O)C(O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Phenylenediglyoxal dihydrate
Reactant of Route 2
4-Phenylenediglyoxal dihydrate
Reactant of Route 3
4-Phenylenediglyoxal dihydrate
Reactant of Route 4
4-Phenylenediglyoxal dihydrate
Reactant of Route 5
4-Phenylenediglyoxal dihydrate
Reactant of Route 6
4-Phenylenediglyoxal dihydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.